![molecular formula C15H21NO2S B3001009 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421462-76-1](/img/structure/B3001009.png)
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
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Description
The compound “1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone” is a chemical compound with a complex structure. It contains a piperidine ring, which is a common structural motif found in many pharmaceuticals . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .
Molecular Structure Analysis
The molecular structure of “1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone” is quite complex. It includes a piperidine ring, a methoxyphenyl group, and a thiomethyl group . The empirical formula is C24H33N2O2P, and the molecular weight is 412.50 .Scientific Research Applications
- The 1,2,4-triazole moiety, present in this compound, has been associated with potential anticancer activity . Researchers explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action.
- S-alkylated derivatives of 4H-1,2,4-triazole-3-thiol have demonstrated antimicrobial and antibiotic activity . Investigating the efficacy of this compound against specific pathogens could lead to novel treatments.
- Heterocycles based on the 1,2,3-triazole moiety have shown anti-HIV activity . Researchers might investigate whether this compound exhibits similar effects.
- The literature suggests that 1,2,4-triazole derivatives can inhibit proteins involved in diseases like diabetes, obesity, and cancer . Further studies could elucidate specific targets and pathways.
Anticancer Research
Antimicrobial and Antibiotic Properties
Anti-HIV Studies
Protein Inhibition Mechanisms
properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-12(17)16-9-7-13(8-10-16)11-19-15-5-3-14(18-2)4-6-15/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKMNVMSCBYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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